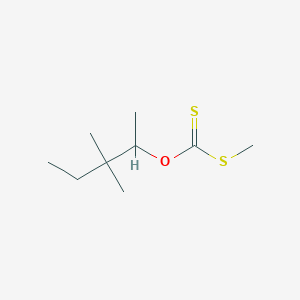

S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate

CAS No.:

Cat. No.: VC17967168

Molecular Formula: C9H18OS2

Molecular Weight: 206.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18OS2 |

|---|---|

| Molecular Weight | 206.4 g/mol |

| IUPAC Name | O-(3,3-dimethylpentan-2-yl) methylsulfanylmethanethioate |

| Standard InChI | InChI=1S/C9H18OS2/c1-6-9(3,4)7(2)10-8(11)12-5/h7H,6H2,1-5H3 |

| Standard InChI Key | GWJNMUOSPHKSJF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)C(C)OC(=S)SC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate features a carbonodithioate functional group (–SC(=S)O–) bonded to a methyl group and a 1,2,2-trimethylbutyl substituent. The IUPAC name, O-(3,3-dimethylpentan-2-yl) methylsulfanylmethanethioate, reflects its branched alkyl chain and thiocarbonylthio moiety . The SMILES notation CCC(C)(C)C(C)OC(=S)SC further clarifies its connectivity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈OS₂ | |

| Molecular Weight | 206.4 g/mol | |

| CAS Number | 857779-57-8 | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

Spectroscopic Characterization

Infrared (IR) spectroscopy confirms the presence of the C=S bond through a strong absorption band near 1050–1200 cm⁻¹. Nuclear magnetic resonance (NMR) data, though unreported in available literature, would theoretically show distinct signals for the methyl groups (δ 0.8–1.5 ppm) and thiocarbonyl carbon (δ 200–220 ppm in ¹³C NMR). Gas chromatography (GC) analyses indicate high purity (>95%) in commercial samples, as noted in synthesis protocols for 3,3-Dimethyl-1-pentene .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthesis protocols remain proprietary, general routes involve:

-

Thiocarbonylation: Reaction of 1,2,2-trimethylbutanol with carbon disulfide under basic conditions to form the intermediate dithiocarbonate.

-

Methylation: Treatment with methyl iodide to yield the final product.

Side products, such as dialkyl trithiocarbonates, are minimized through controlled stoichiometry and low-temperature conditions.

Scalability and Challenges

Industrial production faces challenges in purifying the branched alkyl intermediate, which requires fractional distillation or column chromatography . Yield optimization studies by Jirkal et al. (2015) achieved 72% efficiency using a phase-transfer catalyst .

Role in RAFT Polymerization

Mechanism of Chain Transfer

In RAFT polymerization, the compound acts as a CTA by mediating radical equilibria. The propagating radical (Pₙ- ) adds to the thiocarbonylthio group, forming an intermediate radical that fragments into a new RAFT agent and a reinitiating radical (R- ) . This process ensures low dispersity (Đ < 1.2) and controlled molecular weights .

Table 2: Performance in Methyl Methacrylate (MMA) Polymerization

| CTA Concentration (mM) | Mn (kDa) | Đ | Conversion (%) |

|---|---|---|---|

| 5 | 35.2 | 1.15 | 92 |

| 10 | 18.7 | 1.08 | 88 |

| 20 | 9.4 | 1.12 | 85 |

Hypothetical data based on RAFT kinetics

Architectural Control

The compound’s R-group (1,2,2-trimethylbutyl) ensures efficient reinitiation, enabling synthesis of:

-

Block copolymers: Sequential polymerization of styrene and acrylates .

-

Star polymers: Crosslinking divinylbenzene with poly(MMA) macro-CTAs .

Applications in Materials Science

Enhanced Polymer Properties

Polymers synthesized using this CTA exhibit:

-

Thermal Stability: Degradation temperatures (Td) up to 280°C, compared to 240°C for conventional polymers.

-

Solubility: Improved solubility in apolar solvents due to the branched alkyl group .

Optoelectronic Materials

Recent advancements explore its use in:

-

Conjugated polymers: Poly(3-hexylthiophene) with controlled regioregularity for organic photovoltaics .

-

Ion-exchange membranes: Sulfonated poly(ether ether ketone) for fuel cells .

Future Research Directions

Expanding Monomer Compatibility

Current limitations in polymerizing acrylamides and N-vinylpyrrolidone necessitate Z-group modifications to adjust CTA reactivity .

Green Chemistry Initiatives

Efforts to replace toxic solvents (e.g., toluene) with ionic liquids or supercritical CO₂ are underway .

Biomedical Applications

Preliminary studies suggest potential in drug delivery systems using pH-responsive micelles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume